molecular formula C10H15N3 B13073717 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Cat. No.: B13073717
M. Wt: 177.25 g/mol
InChI Key: WWWMBXIBRBQCPJ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the cyclopropyl and methyl groups adds to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with cyclopropyl ketones in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-C]pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced imidazo[4,5-C]pyridine derivatives.

Scientific Research Applications

4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine dihydrochloride
  • 4,5,6,7-Tetrahydro-3H-imidazo[4,5-C]pyridine

Uniqueness

4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

4-cyclopropyl-3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C10H15N3/c1-13-6-12-8-4-5-11-9(10(8)13)7-2-3-7/h6-7,9,11H,2-5H2,1H3

InChI Key

WWWMBXIBRBQCPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(NCC2)C3CC3

Origin of Product

United States

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